molecular formula C41H66O12 B1253238 Anemoside A3

Anemoside A3

Cat. No.: B1253238
M. Wt: 751 g/mol
InChI Key: ISNDTNDJSXYNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Anemoside A3” is a complex organic molecule It features multiple hydroxyl groups, a carboxylic acid group, and a cyclopenta[a]chrysene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would involve multiple steps, including the formation of the cyclopenta[a]chrysene core, the introduction of hydroxyl groups, and the attachment of the oxan-2-yl groups. Key steps might include:

    Formation of the cyclopenta[a]chrysene core: This could be achieved through a series of cyclization reactions starting from simpler aromatic precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.

    Attachment of oxan-2-yl groups: Glycosylation reactions using glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, osmium tetroxide.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, acidic or basic catalysts.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its complex structure makes it an interesting subject for studying various organic reactions.

Biology

    Enzyme inhibition studies: The compound’s hydroxyl groups may interact with enzymes, making it a potential inhibitor.

    Cell signaling research: Its structure may mimic natural signaling molecules.

Medicine

    Drug development:

    Antioxidant properties: The hydroxyl groups may confer antioxidant properties.

Industry

    Material science: Potential use in the development of new materials with unique properties.

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, blocking substrate access. In cell signaling, it may interact with receptors, mimicking or blocking natural ligands.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Similar in having a cyclopenta[a]phenanthrene core.

    Steroids: Share the cyclopenta[a]phenanthrene structure and functional groups.

    Glycosides: Similar in having sugar moieties attached to a core structure.

Uniqueness

    Complexity: The compound’s structure is more complex than many similar compounds, with multiple hydroxyl groups and a carboxylic acid group.

    Functional Groups: The presence of both hydroxyl and carboxylic acid groups provides unique chemical reactivity.

Properties

IUPAC Name

9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O12/c1-20(2)22-10-15-41(36(48)49)17-16-39(6)23(28(22)41)8-9-26-37(4)13-12-27(38(5,19-42)25(37)11-14-40(26,39)7)52-35-33(30(45)24(43)18-50-35)53-34-32(47)31(46)29(44)21(3)51-34/h21-35,42-47H,1,8-19H2,2-7H3,(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNDTNDJSXYNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anemoside A3
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Anemoside A3
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Anemoside A3

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